REACTION_CXSMILES
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Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH3:11]>C(O)C>[NH2:11][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C=CC(=N1)C
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Name
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Quantity
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250 mL
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under vacuum
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Type
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WASH
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Details
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the residue washed with water (2×50 mL)
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Type
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CUSTOM
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Details
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then dried in a vacuum oven for 24 hours
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Duration
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24 h
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Name
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Type
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product
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Smiles
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NC1=C(C#N)C=CC(=N1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 82% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |